molecular formula C13H20ClN3S B2417565 N1-(4-ethylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride CAS No. 1421494-90-7

N1-(4-ethylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride

Cat. No.: B2417565
CAS No.: 1421494-90-7
M. Wt: 285.83
InChI Key: JBEWNQAGQAAJFM-UHFFFAOYSA-N
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Description

N1-(4-ethylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-ethylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by condensing 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions. This reaction forms the benzothiazole ring structure.

    Substitution Reaction: The 4-ethyl group is introduced into the benzothiazole ring through a substitution reaction using an appropriate alkylating agent.

    Formation of Diamine Side Chain: The diamine side chain is synthesized by reacting N,N-dimethylethylenediamine with the benzothiazole core under suitable conditions.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N1-(4-ethylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce any functional groups present in the compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation Products: Sulfoxides, sulfones.

    Reduction Products: Reduced functional groups.

    Substitution Products: Alkylated or acylated derivatives.

Scientific Research Applications

N1-(4-ethylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential as a biochemical probe to investigate cellular processes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
  • N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides

Uniqueness

N1-(4-ethylbenzo[d]thiazol-2-yl)-N2,N2-dimethylethane-1,2-diamine hydrochloride is unique due to its specific substitution pattern and the presence of the dimethylethane-1,2-diamine side chain

Properties

IUPAC Name

N-(4-ethyl-1,3-benzothiazol-2-yl)-N',N'-dimethylethane-1,2-diamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3S.ClH/c1-4-10-6-5-7-11-12(10)15-13(17-11)14-8-9-16(2)3;/h5-7H,4,8-9H2,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBEWNQAGQAAJFM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C2C(=CC=C1)SC(=N2)NCCN(C)C.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.84 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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